Product packaging for Methyl (S)-3-amino-2-benzylpropanoate(Cat. No.:CAS No. 776327-05-0)

Methyl (S)-3-amino-2-benzylpropanoate

Cat. No.: B3181327
CAS No.: 776327-05-0
M. Wt: 193.24 g/mol
InChI Key: QOEALULCQUCMOP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (S)-3-amino-2-benzylpropanoate is a chiral β-amino acid ester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure features both a reactive methyl ester and a protected amino group, making it a crucial intermediate for the construction of more complex molecules. This compound is particularly significant in the design and synthesis of potential antimicrobial agents, as amino acid scaffolds are often structural analogs of intermediates in microbial biosynthetic pathways . Researchers utilize this chiral synthon in the development of novel pharmaceutical compounds, where it can be incorporated into peptide mimics or serve as a precursor for small molecule therapeutics. The (S)-configuration provides stereochemical control, which is essential for achieving high selectivity and potency in target interactions. As a key intermediate, it can be used in asymmetric synthesis to create enzyme inhibitors or other bioactive molecules. The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3181327 Methyl (S)-3-amino-2-benzylpropanoate CAS No. 776327-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(aminomethyl)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEALULCQUCMOP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Asymmetric Synthesis of Methyl S 3 Amino 2 Benzylpropanoate

Enantioselective Catalytic Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For Methyl (S)-3-amino-2-benzylpropanoate, catalytic methods that can precisely control the stereochemistry at the C2 and C3 positions are paramount. These approaches are broadly categorized into transition metal catalysis and organocatalysis, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Transition Metal-Mediated Asymmetric Transformations

Transition metals, with their diverse electronic properties and coordination geometries, are powerful tools for asymmetric catalysis. The synthesis of this compound can be achieved through various transition metal-catalyzed reactions, where the choice of metal and, crucially, the chiral ligand dictates the stereochemical outcome.

The success of transition metal-catalyzed asymmetric synthesis hinges on the design of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and reagents, thereby inducing enantioselectivity. For the synthesis of β-amino esters, bidentate phosphine (B1218219) ligands have proven particularly effective.

For instance, in rhodium-catalyzed asymmetric hydrogenations, ligands such as those from the PhthalaPhos family, which are binol-derived chiral monophosphites containing a phthalic acid diamide (B1670390) group, have demonstrated excellent enantioselectivity in the hydrogenation of prochiral dehydroamino esters and enamides. nih.gov These ligands are thought to influence the stereochemical outcome through hydrogen-bonding interactions, which help to orient the substrate in the catalytic pocket. nih.gov While not specifically documented for the direct precursor to this compound, the principles of using such supramolecular ligands offer a promising avenue for future development.

The development of chiral ligands is an ongoing field of research, with a continuous search for more efficient, selective, and robust options for a wide range of transformations.

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the context of synthesizing this compound, this typically involves the hydrogenation of a prochiral enamine or dehydroamino acid precursor.

Rhodium and Ruthenium complexes are the most extensively studied catalysts for this transformation. For example, rhodium complexes with chiral bisphosphine ligands, such as TangPhos, have been successfully employed in the asymmetric hydrogenation of N-aryl β-enamino esters, achieving high conversions and enantiomeric excesses (ee) of up to 96.3%. nih.gov A plausible precursor for this compound would be methyl (E)-2-benzyl-3-(acetylamino)acrylate. The asymmetric hydrogenation of such a substrate, catalyzed by a suitable rhodium-chiral ligand complex, would directly yield the N-acetylated version of the target molecule. A proposed mechanism for rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to afford the saturated product. researchgate.net

Ruthenium catalysts, often in combination with chiral diamine ligands, are also highly effective for the hydrogenation of various unsaturated substrates, including those that are challenging for rhodium catalysts. researchgate.net The choice between rhodium and ruthenium, along with the specific chiral ligand, is critical and often determined empirically for a given substrate to achieve optimal enantioselectivity.

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh-TangPhosN-Aryl β-enamino estersUp to 96.3% nih.gov
Rh-PhthalaPhosMethyl (E)-2-(acetamidomethyl)-3-phenylacrylate99% nih.gov

This table presents data for structurally related compounds, highlighting the potential of these catalytic systems for the synthesis of the target molecule.

Cobalt catalysis offers a more sustainable alternative to precious metal catalysis. While specific examples for the direct synthesis of this compound are not prevalent in the literature, organocobalt complexes have been explored in Mannich-type reactions. These reactions involve the addition of an enolate or enolate equivalent to an imine, a key step in the formation of β-amino carbonyl compounds.

For instance, cobalt-catalyzed C-H activation has been merged with the Mannich reaction in a three-component synthesis of α-substituted sulfonamides. While this specific application does not directly yield the target molecule, it demonstrates the potential of cobalt to facilitate C-C bond formation in a Mannich-type fashion. The development of a chiral cobalt catalyst for an asymmetric variant of this reaction could provide a novel route to enantiomerically enriched β-amino esters.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These methods often offer mild reaction conditions, high enantioselectivities, and are generally less sensitive to air and moisture.

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of transformations, including the synthesis of β-amino esters. NHCs can activate substrates in unique ways, leading to novel reaction pathways.

One strategy involves the NHC-catalyzed Mannich-type reaction. In a notable example, an NHC catalyzes the reaction between an α-aryloxyaldehyde and a tosylimine. The NHC adds to the aldehyde, inducing the elimination of a phenoxide anion to generate an enolate, which then undergoes a highly enantioselective Mannich addition to the imine. nih.gov This "rebound catalysis" concept, where the eliminated anion re-enters the catalytic cycle, leads to the formation of β-amino acid derivatives in high yield and enantioselectivity. nih.gov

Another approach is the cooperative catalysis between an NHC and a photocatalyst for the aminocarboxylation of olefins, affording β-amino esters. northwestern.eduresearchgate.net This method allows for the generation of nitrogen-centered radicals which add to olefins, followed by cross-coupling with an NHC-stabilized radical to construct the desired product. northwestern.eduresearchgate.net

Furthermore, NHCs can catalyze cross-aza-benzoin reactions between aldehydes and α-imino esters to chemoselectively produce α-amino-β-keto esters, which can be valuable precursors to β-amino esters. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of NHC-Catalyzed Reactions for β-Amino Ester Synthesis

Reaction TypeCatalystKey FeaturesReference
Mannich ReactionAminoindanol-derived NHCRebound catalysis concept nih.gov
AminocarboxylationNHC / PhotocatalystCooperative catalysis northwestern.eduresearchgate.net
Cross-Aza-BenzoinTriazolium-derived NHCChemoselective coupling beilstein-journals.orgbeilstein-journals.org

This table summarizes general NHC-catalyzed methodologies applicable to the synthesis of β-amino esters.

Brønsted Acid Cooperative Catalysis in Aminomethylation Reactions

The synthesis of chiral β-amino esters through aminomethylation has been significantly advanced by the development of cooperative catalytic systems. A prominent strategy involves the dual catalysis of a Brønsted acid and a Lewis base, such as isothiourea, to achieve high enantioselectivity in the formation of α-aryl-β-amino esters. nih.govresearchgate.net This methodology, while not yet explicitly detailed for this compound, provides a powerful conceptual framework.

The process operates through a synergistic mechanism. The Brønsted acid activates a hemiaminal ether, promoting the in situ generation of a reactive iminium ion. nih.gov Concurrently, the isothiourea Lewis base reacts with a pentafluorophenyl ester derivative of an arylacetic acid to form a C(1)-ammonium enolate. nih.govresearchgate.net The enantioselectivity of the reaction is controlled by the chiral environment created by the isothiourea catalyst, which directs the facial attack of the ammonium (B1175870) enolate onto the iminium ion. nih.gov Mechanistic studies support a pathway where the C(1)-ammonium enolate is the key intermediate, rather than a dynamic kinetic resolution process. nih.govresearchgate.net This cooperative approach has proven effective for a range of α-aryl-β²-amino esters, achieving high yields and excellent enantiomeric ratios. researchgate.net

Another related approach is the direct reductive amination of ketones, facilitated by the cooperative action of a metal complex (e.g., Iridium(III)-diamine) and a chiral Brønsted acid like a chiral phosphoric acid. nih.gov This method allows for the direct conversion of a wide array of ketones into chiral amines with high efficiency. nih.gov

Biocatalytic Synthesis and Enzymatic Resolutions

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can produce enantiopomerically pure compounds with exceptional precision.

Enzyme-Catalyzed Dynamic Kinetic Asymmetric Transformation

Dynamic Kinetic Asymmetric Transformation (DYKAT) or Dynamic Kinetic Resolution (DKR) represents a highly efficient strategy to overcome the 50% yield limitation of standard kinetic resolutions. This method combines the enantioselective transformation of one enantiomer by an enzyme with the simultaneous in situ racemization of the remaining, undesired enantiomer. nih.gov This allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer.

In the context of synthesizing β-amino acids, a DKR process could involve a thermophilic aminotransferase. nih.gov Such an enzyme could facilitate the diastereoselective transamination of a prochiral α-keto acid substrate, establishing two adjacent stereocenters with high control. The key to this process is the identification of a robust enzyme capable of withstanding the conditions necessary for the racemization of the substrate while performing the highly selective amination. nih.gov This biocatalytic approach has been successfully applied to the synthesis of various β-branched aromatic amino acids. nih.gov

Engineered Lipase (B570770) Applications in Ester Transformations

Lipases are among the most versatile enzymes in biocatalysis, widely used for the resolution of racemic mixtures of esters and alcohols. osi.lvyoutube.com In the synthesis of this compound, a lipase could be employed in the kinetic resolution of a racemic mixture of the methyl ester. Lipases, such as those from Pseudomonas or Candida species, can selectively hydrolyze the ester group of one enantiomer (e.g., the L- or S-enantiomer) at a much faster rate than the other, leaving the unreacted D- or R-enantiomer in high enantiomeric excess. youtube.comnih.gov

The process can be run either as a hydrolysis in an aqueous medium or as a transesterification in an organic solvent. mdpi.com For example, a racemic mixture of methyl 3-amino-2-benzylpropanoate could be subjected to lipase-catalyzed hydrolysis. The enzyme would preferentially hydrolyze the (S)-enantiomer to the corresponding carboxylic acid, which could then be separated from the unreacted (R)-ester. Alternatively, a racemic alcohol precursor could be resolved via lipase-catalyzed acylation. mdpi.com

Protein engineering has further expanded the utility of lipases. Through site-directed mutagenesis, the substrate specificity, activity, and stability of lipases can be tailored for non-natural substrates, potentially leading to highly efficient and selective resolutions of specific β-amino acid esters or their precursors.

Enzyme SourceReaction TypeSubstrate ClassSelectivityReference
Pseudomonas lipaseHydrolysisAmino acid estersHigh for L-enantiomers nih.gov
Rhizopus lipaseHydrolysisAmino acid estersHigh for L-enantiomers nih.gov
Porcine pancrease lipaseHydrolysisAmino acid estersHigh for L-enantiomers nih.gov
Pseudomonas cepacia lipaseResolutionChiral amine precursor99% ee mdpi.com
Short-Chain Alcohol Dehydrogenase-Mediated Reductions

Short-chain dehydrogenases/reductases (SDRs) are a large superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of carbonyl compounds to alcohols with high stereoselectivity. While not directly producing amino acids, they are instrumental in creating chiral alcohol building blocks that can be further converted to the target molecule.

A hypothetical pathway to this compound using an SDR could begin with a prochiral β-keto ester, such as methyl 3-oxo-2-benzylpropanoate. An engineered SDR, selected for its ability to reduce the ketone with the desired stereochemistry, would convert this substrate into methyl (S)-3-hydroxy-2-benzylpropanoate. This chiral hydroxy ester could then be transformed into the target amino ester through standard chemical methods, such as a Mitsunobu reaction followed by azide (B81097) reduction or by conversion of the alcohol to a leaving group and subsequent displacement with an amino group equivalent. The utility of dehydrogenases in producing chiral hydroxy acids, which are precursors to many pharmaceuticals, is well-documented. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective methods, particularly those employing chiral auxiliaries, provide a robust and predictable way to control stereochemistry during carbon-carbon bond formation.

Utilization of Chiral Auxiliaries

The use of a chiral auxiliary is a powerful strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.

For the synthesis of β-amino acids, Ellman's tert-butanesulfinamide has emerged as an exceptionally versatile and effective chiral auxiliary. osi.lvyale.edu The synthesis typically begins with the condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with a β-keto ester or an aldehyde to form a tert-butanesulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group for a subsequent nucleophilic addition.

In a potential route to this compound, one could envision the addition of a benzyl (B1604629) nucleophile (e.g., a benzyl Grignard or organozinc reagent) to the sulfinyl imine derived from methyl glyoxylate. Alternatively, an enolate derived from an α-sulfinamido ester can be alkylated. acs.org This approach has been used to generate a variety of unnatural α,α-disubstituted amino acid derivatives with good to high diastereoselectivity. acs.org The bulky tert-butanesulfinyl group effectively shields one face of the enolate or imine, forcing the incoming electrophile or nucleophile to attack from the less hindered face, thus establishing the desired stereocenter. rsc.org Following the key bond-forming step, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the free amine product with high enantiopurity.

Auxiliary/MethodSubstrate TypeKey ReactionDiastereoselectivity (d.r.)Reference
tert-Butanesulfinamideα-Sulfinamido estersAlkylation>6:1 acs.org
tert-ButanesulfinamideAldehydes/KetonesNucleophilic Addition to ImineHigh researchgate.net
tert-ButanesulfinamideAldiminesDecarboxylative MannichGood rsc.org
N-methoxyamide auxiliaryAmino acid derivativeOxidative CyclizationN/A nih.gov

Diastereoselective Alkylation with Chiral Oxazolidinones

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. nih.govwikipedia.org Among the most successful and widely used are the oxazolidinone auxiliaries, often referred to as Evans auxiliaries. nih.govsantiago-lab.com This methodology is particularly effective for the diastereoselective alkylation of carbonyl compounds to produce enantiomerically enriched products. wikipedia.orgresearchgate.net

The general approach involves the temporary attachment of a chiral oxazolidinone to a prochiral substrate. wikipedia.org The steric bulk of the substituent on the chiral auxiliary, typically derived from a chiral amino alcohol, directs the approach of an incoming electrophile to one face of the enolate, leading to a highly diastereoselective reaction. wikipedia.orgwilliams.edu The process typically follows three key steps:

Acylation: The chiral oxazolidinone is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl oxazolidinone (an imide). santiago-lab.comwilliams.edu

Enolate Formation and Alkylation: The α-proton of the acyl group is deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS), to form a rigid Z-enolate chelated to the metal cation. williams.eduharvard.edu This chelation fixes the conformation of the enolate, and the substituent on the auxiliary effectively shields one face, directing the alkylating agent to the opposite face. santiago-lab.comharvard.edu

Auxiliary Cleavage: After the diastereoselective alkylation, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reductive cleavage, to yield the desired chiral carboxylic acid, ester, or alcohol, and the auxiliary can be recovered for reuse. santiago-lab.com

A notable application of this strategy that yields a structure closely related to the target compound is the diastereoselective Mannich reaction of an N-acyl oxazolidinone. In a reported synthesis, an N-(3-phenylpropionyl)oxazolidinone was used as the starting point. orgsyn.org The titanium enolate of this imide was reacted with a benzyloxycarbonyl-protected imine electrophile. This reaction proceeds with high diastereoselectivity to install the amino group at the β-position, ultimately leading to a β-amino acid derivative after cleavage of the auxiliary. orgsyn.org

Table 1: Diastereoselective Mannich Reaction of an N-Acyl Oxazolidinone Derivative orgsyn.org

Reactant Electrophile Lewis Acid Product Diastereomeric Ratio (dr)
N-(3-phenylpropionyl)oxazolidinone Bn-O-CO-N+=CH2 TiCl4 9:1

This table illustrates the high level of stereocontrol achieved using a chiral oxazolidinone auxiliary in a key bond-forming step.

This method provides a reliable route to enantiomerically enriched β-amino acid derivatives, which are direct precursors to esters like this compound through standard esterification procedures. The key to the synthesis is the highly predictable stereochemical outcome controlled by the chiral auxiliary. nih.gov

Multicomponent Reaction Approaches for Structurally Related β-Amino Esters

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and materials science. rsc.orgnih.gov Several MCRs have been developed for the synthesis of β-amino esters and their derivatives. rsc.orgrsc.org

One such approach is a three-component reaction involving sulfonylimines, acrylates, and organic bromides, mediated by zinc and catalyzed by a cobalt complex. rsc.orgnih.gov This method allows for the synthesis of α,β-disubstituted N-sulfonyl β-amino esters. The proposed mechanism suggests the in-situ formation of an organocobalt species that initiates a Mannich-like addition to the sulfonylimine, followed by trapping with the acrylate (B77674) ester. rsc.orgrsc.org

The key advantages of this MCR include:

Convergence: It brings together three distinct building blocks in one pot.

Flexibility: The modular nature of the reaction allows for variation in the sulfonylimine, the acrylate, and the organic bromide, providing access to a wide library of structurally diverse β-amino esters. rsc.org

Directness: It offers a straightforward route to complex N-protected β-amino esters, which are valuable intermediates in the synthesis of peptidomimetics. rsc.org

The scope of this reaction has been explored with various substrates, demonstrating its utility in generating a range of β-amino ester scaffolds.

Table 2: Synthesis of N-Sulfonyl β-Amino Esters via a Three-Component Reaction rsc.org

Organic Bromide Sulfonylimine Acrylate Yield (%)
Benzyl bromide N-Tos-imine of Benzaldehyde Methyl acrylate 75
Ethyl bromoacetate (B1195939) N-Tos-imine of Benzaldehyde Methyl acrylate 68
Benzyl bromide N-Tos-imine of 4-Cl-Benzaldehyde Ethyl acrylate 71
Phenyl bromide N-Tos-imine of Benzaldehyde Methyl acrylate 55

This table showcases the versatility of the cobalt-catalyzed three-component reaction for synthesizing various structurally related β-amino esters.

While this specific MCR yields N-sulfonyl protected compounds, the sulfonyl group can often be removed under reductive conditions, providing access to the free amine. Such MCR strategies represent a highly efficient alternative to more traditional, linear synthetic sequences for preparing β-amino esters.

Stereochemical Control and Mechanistic Studies

Principles of Enantioselective Induction in Benzylpropanoate Formation

The synthesis of Methyl (S)-3-amino-2-benzylpropanoate with high enantiomeric purity is a critical endeavor, often accomplished through asymmetric catalysis. nih.govresearchgate.net Enantioselective induction, the process of favoring the formation of one enantiomer over the other, can be achieved using various strategies. One prominent method involves the conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester. For instance, the addition of lithium N-benzyl-N-α-methylbenzylamide to derivatives of cinnamic acid can produce β-amino esters with high diastereoselectivity. rsc.orgox.ac.uk The inherent chirality of the lithium amide directs the stereochemical outcome of the addition.

Another powerful approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgingentaconnect.com For example, oxazolidinones derived from amino acids can be acylated and then subjected to conjugate addition reactions. st-andrews.ac.ukrsc.orgnih.gov The bulky chiral auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side, thereby establishing the desired stereocenter. nih.gov Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid derivative. researchgate.net Biocatalysis, utilizing enzymes like lipases or imine reductases, also offers a highly selective and environmentally benign route to chiral β-amino esters through processes like kinetic resolution or asymmetric reductive amination. nih.govmdpi.com

Diastereocontrol in Multistep Synthetic Sequences

In synthetic routes that involve the creation of multiple stereocenters, diastereocontrol is paramount. This involves controlling the relative stereochemistry between new and existing stereocenters. When synthesizing cyclic β-amino esters, for example, the initial stereocenter can direct the stereochemistry of subsequent alkylations. documentsdelivered.com A well-established strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam. wikipedia.org

In a typical sequence, a chiral auxiliary is attached to a precursor molecule. The resulting enolate can then be alkylated. The steric and electronic properties of the auxiliary direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. acs.org For instance, the alkylation of N-acylated hexahydrobenzoxazolidinones with benzyl (B1604629) bromoacetate (B1195939) proceeds with high diastereoselectivity. researchgate.net After the desired stereochemistry is set, the auxiliary is cleaved to yield the target molecule, which can then be converted to this compound. researchgate.net This method provides access to either enantiomer of the final product simply by choosing the corresponding enantiomer of the chiral auxiliary. researchgate.net

Spectroscopic and Chromatographic Methods for Stereoisomeric Purity Determination

Chiral phase High-Performance Liquid Chromatography (HPLC) is a primary and highly accurate method for determining the stereoisomeric purity, or enantiomeric excess (% ee), of chiral compounds like this compound. openochem.org This technique employs a chiral stationary phase (CSP), which interacts differently with the two enantiomers of the analyte. openochem.orgmdpi.com

The separation is based on the formation of transient diastereomeric complexes between the CSP and the enantiomers. Because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in two separate peaks on the chromatogram. openochem.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly used for the separation of amino acid esters. yakhak.org The enantiomeric excess is calculated by comparing the integrated areas of the two peaks.

Table 1: Example Parameters for Chiral HPLC Analysis

ParameterDescription
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Result Baseline separation of (R) and (S) enantiomers

Note: Specific retention times and mobile phase compositions may vary based on the exact substrate and experimental setup. yakhak.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining enantiomeric excess. researchgate.net While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by converting them into diastereomers. researchgate.net This is achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netresearchgate.net

A CDA, such as Mosher's acid chloride, reacts with the amino group of the enantiomeric mixture to form stable diastereomeric amides. These diastereomers have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification of their ratio by integrating the corresponding peaks. acs.org Alternatively, a CSA forms transient, weak diastereomeric complexes with the analyte enantiomers. nih.gov This interaction induces small, but measurable, differences in the chemical shifts of the enantiomers, enabling the determination of their relative concentrations without chemical modification of the analyte. nih.govacs.org

Reaction Mechanism Elucidation for Asymmetric Catalysis

Understanding the reaction mechanism is crucial for optimizing and developing new asymmetric catalytic systems. nih.govacs.orgrsc.org For the synthesis of β-amino esters, this involves studying the transition states and intermediates that govern the stereochemical outcome. Computational studies can provide valuable insights into the geometry of transition states, helping to explain the observed diastereoselectivity in reactions involving chiral auxiliaries. acs.org Experimental studies, such as kinetic analyses and the characterization of intermediates, are also vital for building a complete mechanistic picture.

Serine proteases, such as chymotrypsin, are enzymes that catalyze the hydrolysis of peptide and ester bonds. cmu.edu Their mechanism is a classic example of covalent catalysis and is relevant to the enzymatic resolution of racemic amino acid esters. The active site of a serine protease features a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. wikipedia.orgrose-hulman.edu

The catalytic cycle proceeds in two main phases: acylation and deacylation.

Acylation : The serine hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon of the ester substrate. wikipedia.org This is facilitated by the adjacent histidine residue, which acts as a general base, abstracting a proton from the serine. rose-hulman.edu This leads to a tetrahedral intermediate, which is stabilized by hydrogen bonds in a region known as the oxyanion hole. rose-hulman.edu The intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. cmu.edulibretexts.org

Deacylation : A water molecule enters the active site and, activated by the histidine (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. wikipedia.org This forms a second tetrahedral intermediate. This intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme, ready for another catalytic cycle. nih.gov

The enantioselectivity of the enzyme arises from the precise three-dimensional arrangement of the active site, which preferentially binds and reacts with one enantiomer of the substrate over the other.

Acyl Anion Equivalent and Stetter Reaction Pathways in Organocatalysis

The synthesis of β-amino acid esters, including this compound, can be approached through organocatalytic methods that utilize the concept of "umpolung" or polarity inversion. beilstein-journals.org N-Heterocyclic carbenes (NHCs) are particularly effective catalysts for achieving this, as they can generate acyl anion equivalents from simple aldehydes. youtube.comrsc.org This strategy fundamentally alters the traditional electrophilic nature of the aldehyde's carbonyl carbon, turning it into a potent nucleophile.

The catalytic cycle begins with the nucleophilic attack of the NHC on an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer yields a key species known as the Breslow intermediate. youtube.com This intermediate is effectively a stabilized acyl anion, poised to react with various electrophiles.

In the context of a Stetter-type reaction, this Breslow intermediate can undergo a conjugate addition to an electrophilic Michael acceptor. For the synthesis of a β-amino acid backbone, a suitable acceptor would be an α,β-unsaturated N-acylimine or a related derivative. The proposed pathway involves the nucleophilic attack of the Breslow intermediate onto the imine, followed by the collapse of the resulting intermediate and regeneration of the NHC catalyst to release the product. This sequence allows for the formation of the crucial carbon-carbon bond at the α-position relative to the ester group.

Intermediate/SpeciesRole in Catalytic CycleDescription
N-Heterocyclic Carbene (NHC)OrganocatalystA nucleophilic carbene that initiates the catalytic cycle by attacking an aldehyde. youtube.com
Breslow IntermediateAcyl Anion EquivalentFormed from the reaction of the NHC with an aldehyde; acts as the key nucleophilic species. beilstein-journals.org
α,β-Unsaturated ImineElectrophile / Michael AcceptorReacts with the Breslow intermediate in a conjugate addition (Stetter reaction).
Tetrahedral AdductPost-Addition IntermediateThe species formed after the nucleophilic attack of the Breslow intermediate on the imine.

This organocatalytic approach provides a powerful method for the asymmetric synthesis of β-amino acid derivatives, where the chirality can be controlled by using a chiral NHC catalyst. The reaction proceeds with high atom economy under mild conditions. beilstein-journals.org

Proposed Mechanisms for Multi-Component Transformations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. mdpi.com This approach offers significant advantages in terms of step economy and the rapid generation of molecular complexity. mdpi.com For the synthesis of the this compound scaffold, a plausible MCR could be designed based on the principles of the Mannich reaction.

A proposed three-component Mannich-type reaction could involve an aldehyde, an amine, and a nucleophilic component like a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a propanoate precursor. The mechanism is believed to proceed through a cascade of elementary bimolecular reactions. mdpi.com

The proposed sequence initiates with the rapid and reversible formation of an imine from the reaction between the aldehyde (e.g., phenylacetaldehyde) and the amine. This imine is more electrophilic than the starting aldehyde. In the presence of a suitable catalyst (which could be a Brønsted or Lewis acid), the silyl ketene acetal attacks the electrophilic imine carbon. This nucleophilic addition step is often the rate-determining and stereochemistry-defining step of the reaction. Subsequent hydrolysis of the resulting silyloxy intermediate yields the β-amino ester product.

ComponentRole in MCRProposed Reactant Example
AldehydeElectrophile PrecursorPhenylacetaldehyde
AmineNucleophile/Imine ComponentAmmonia or a protected amine source
Ketene AcetalNucleophileMethyl (1-(trimethylsilyloxy)ethenyl)acetate
ImineKey Electrophilic IntermediateFormed in situ from the aldehyde and amine

The efficiency and stereochemical outcome of such multi-component transformations are highly dependent on the choice of catalyst, solvent, and reaction conditions. The use of chiral catalysts can direct the facial selectivity of the nucleophilic attack on the imine, enabling the enantioselective synthesis of the desired (S)-enantiomer of the β-amino acid ester.

Derivatization and Functionalization Strategies

Selective N-Protection and Deprotection Methodologies

The primary amine of methyl (S)-3-amino-2-benzylpropanoate is a key site for functionalization. However, to achieve selectivity in reactions involving other parts of the molecule, this amine must often be temporarily protected. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.

The introduction of the Boc group is typically achieved by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate. Deprotection is readily accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov

Alternatively, the Cbz group can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for manipulations of other functional groups. Its removal is typically achieved through catalytic hydrogenolysis, for example, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, which yields the free amine and toluene (B28343) and carbon dioxide as byproducts.

The fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group, particularly in solid-phase peptide synthesis. sigmaaldrich.com It is base-labile and can be cleaved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-Cl20% Piperidine in DMF

Ester Group Manipulations and Transesterifications

The methyl ester of this compound can be modified through several methods, most commonly hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. Hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). Subsequent acidification yields the free carboxylic acid.

Chemoselective cleavage of methyl esters in the presence of other sensitive functional groups can be achieved using reagents like bis(tributyltin) oxide. rsc.org This method is effective for deprotecting methyl esters of N-protected amino acids and peptides in aprotic solvents, yielding the corresponding carboxylic acids in good yields without affecting the peptide bond. rsc.org

Transesterification, the conversion of one ester to another, can be accomplished under acidic or basic catalysis. For instance, heating the methyl ester in a different alcohol (e.g., ethanol (B145695) or propanol) with a catalytic amount of acid (like sulfuric acid) or base (like sodium methoxide) can shift the equilibrium towards the formation of the new ester.

TransformationReagents and ConditionsProduct
Hydrolysis1. LiOH or NaOH in H₂O/THF 2. H₃O⁺(S)-3-amino-2-benzylpropanoic acid
Chemoselective CleavageBis(tributyltin) oxide in aprotic solventCorresponding carboxylic acid
TransesterificationR'OH, cat. H⁺ or cat. R'O⁻, heatAlkyl (S)-3-amino-2-benzylpropanoate (where alkyl is R')

Formation of Amide Bonds and Peptide Coupling Reactions

The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides. nih.gov This can be achieved by coupling the amine of this compound with a carboxylic acid, or by coupling the corresponding carboxylic acid (obtained after ester hydrolysis) with another amine. These reactions typically require a coupling reagent to activate the carboxylic acid.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. researchgate.netluxembourg-bio.com Other effective coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). nih.govluxembourg-bio.com

The general procedure involves mixing the N-protected amino acid, the C-protected amino ester (in this case, this compound), the coupling reagent, and an organic base (such as diisopropylethylamine, DIPEA, or N-methylmorpholine, NMM) in a suitable aprotic solvent like DMF or DCM.

Coupling ReagentAbbreviationTypical Additive
N,N'-DicyclohexylcarbodiimideDCCHOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHOAt
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUHOBt

Synthesis of Substituted N-Sulfonyl β-Amino Esters

The amino group of this compound can also be derivatized to form sulfonamides. This is typically achieved by reacting the amino ester with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. A wide variety of sulfonyl chlorides can be used, allowing for the introduction of diverse functionalities.

For instance, reaction with p-toluenesulfonyl chloride (Ts-Cl) yields the corresponding N-tosylated derivative, while reaction with 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl) gives the N-nosylated compound. The nosyl group is particularly useful as it can be cleaved under mild conditions, making it a valuable protecting group in certain synthetic contexts. nih.gov The synthesis of N-methyl-N-nosyl-β-amino acids has been reported, highlighting the utility of the nosyl group in the derivatization of β-amino acids. nih.gov

Sulfonyl ChlorideAbbreviationResulting N-Substituent
p-Toluenesulfonyl chlorideTs-ClTosyl (Ts)
Methanesulfonyl chlorideMs-ClMesyl (Ms)
2-Nitrobenzenesulfonyl chlorideNs-ClNosyl (Ns)
Dansyl chloride-Dansyl

Applications As a Chiral Building Block

Synthesis of Peptidomimetic Agents and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. Conformationally constrained peptides are designed to lock the peptide backbone into a specific bioactive conformation, which can lead to increased potency and selectivity for their biological targets.

Precursor for β2-Amino Acid Derivatives and Analogues

β-Amino acids are structural isomers of the common α-amino acids and are important components of various natural products and pharmaceuticals. They are classified based on the substitution pattern on the carbon backbone, with β2-amino acids having a substituent at the C2 position. These molecules can be incorporated into peptides to create β-peptides, which can adopt stable secondary structures and are often resistant to proteolysis.

Methyl (S)-3-amino-2-benzylpropanoate serves as a direct precursor to (S)-3-amino-2-benzylpropanoic acid, a β2-amino acid. The synthesis of mixed α/β-peptides has been shown to yield compounds with interesting biological activities, such as enzyme inhibition. The ability to synthesize β-amino acid analogues with retention of configuration is a significant advantage in creating structurally diverse and biologically active molecules.

Development of Biologically Active Compounds Incorporating the 2-Benzyl-3-amino Propanoate Scaffold

The 2-benzyl-3-amino propanoate scaffold, inherent to this compound, is a recurring motif in a variety of biologically active compounds. This structural unit can be modified to generate libraries of compounds for screening against different biological targets. For example, derivatives of related propanoates have been synthesized and shown to possess antiproliferative activity.

The development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds. Multicomponent reactions, for instance, provide an efficient way to generate a wide range of heterocyclic compounds with potential biological activity. The 2-benzyl-3-amino propanoate core can be envisioned as a key component in such synthetic strategies, leading to new chemical entities with potential applications in medicine.

Broadening Substrate Acceptance in Enzyme-Catalyzed Amidations

Enzyme-catalyzed reactions are increasingly used in organic synthesis due to their high selectivity and mild reaction conditions. Peptide amidase, for example, can catalyze the amidation of the C-terminal carboxylic group of peptides. The substrate specificity of such enzymes, however, can sometimes be a limiting factor.

Research into the substrate scope of these enzymes is ongoing. Studies have shown that the nature of the amino acid residues near the reaction site can influence the efficiency of the enzymatic amidation. While specific studies on this compound in this context are not detailed in the provided search results, the use of unnatural amino acid esters in enzymatic reactions is a strategy to explore and potentially broaden the substrate acceptance of biocatalysts. The unique structure of this compound could offer new insights into the substrate-enzyme interactions during catalysis.

Computational and Theoretical Investigations

Molecular Modeling of Chiral Induction Mechanisms

The stereoselective synthesis of β-amino acids and their esters is a significant area of research, with computational modeling playing a crucial role in elucidating the mechanisms of chiral induction. For the synthesis of Methyl (S)-3-amino-2-benzylpropanoate, asymmetric catalysis is essential to control the stereochemistry at the C2 and C3 positions. Molecular modeling techniques, such as those based on transition state theory, are employed to understand how chiral catalysts, whether metal complexes or organocatalysts, preferentially generate the (S)-enantiomer.

These models often reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, the prochiral substrate, and the reagents that govern the facial selectivity of the reaction. For instance, in a catalyzed Michael addition of an amine to a cinnamate (B1238496) derivative, the chiral ligand or organocatalyst creates a chiral environment that favors the approach of the nucleophile from one face of the electrophile over the other, leading to the desired (S)-configuration.

Table 1: Illustrative Data from Molecular Modeling of a Chiral Catalyst System for the Synthesis of a β-Amino Ester

Catalyst-Substrate ComplexKey Interacting Residues/MoietiesInteraction TypeDistance (Å)Predicted Diastereomeric Excess (%)
Catalyst-(R)-Transition StateChiral Ligand Arm 1 - Benzyl (B1604629) GroupSteric Hindrance2.895
Catalyst-(S)-Transition StateChiral Ligand Arm 2 - Ester GroupHydrogen Bond2.1
Catalyst-(R)-Transition StateSubstrate Amine - Catalyst CoreCoordination2.3
Catalyst-(S)-Transition StateSubstrate Amine - Catalyst CoreCoordination2.2

Note: This data is illustrative and based on typical findings in molecular modeling studies of asymmetric catalysis for similar compounds.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the electronic level. researchgate.netnih.gov For the synthesis of this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

These studies can compare different plausible reaction pathways, for example, a concerted versus a stepwise mechanism in a Mannich-type reaction, and determine the most energetically favorable route. nih.govacs.org The calculated activation energies for the transition states leading to the (S) and (R) enantiomers can provide a quantitative prediction of the enantioselectivity, which can then be compared with experimental results. acs.org Furthermore, analysis of the electronic structure of the transition states can reveal the key orbital interactions that control the stereochemical outcome.

Table 2: Illustrative DFT Calculation Results for a Key Step in the Asymmetric Synthesis of a β-Amino Ester

Parameter(S)-Transition State(R)-Transition State
Relative Energy (kcal/mol)0.02.5
Key Bond Forming Distance (Å)2.152.18
Imaginary Frequency (cm⁻¹)-350-320
Charge Transfer (e⁻)0.250.22

Note: This data is illustrative and based on typical findings from DFT studies on the stereoselective synthesis of β-amino acids.

In Silico Screening for Novel Catalysts and Substrates

The discovery of new and efficient catalysts and the expansion of substrate scope are central to synthetic chemistry. In silico screening, a computational approach that allows for the rapid evaluation of large libraries of virtual compounds, has emerged as a valuable strategy in this endeavor. For the synthesis of this compound, virtual screening can be employed to identify novel chiral catalysts that are predicted to afford high enantioselectivity.

This process typically involves creating a virtual library of potential catalysts and then using computational methods, ranging from simple molecular mechanics to more complex quantum chemical calculations, to predict their performance in the desired reaction. Similarly, in silico methods can be used to screen for novel substrates that would be compatible with a known catalytic system, thereby expanding the utility of existing synthetic methods.

Docking Studies to Predict Interactions with Biological Targets

β-Amino acid derivatives are often investigated for their potential as enzyme inhibitors or as building blocks for peptidomimetics with therapeutic applications. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. nih.gov For this compound, docking studies can be performed to explore its potential interactions with various biological targets.

For instance, given its structural similarity to natural amino acids, it could be docked into the active sites of enzymes such as proteases or peptidases to assess its potential as an inhibitor. Lipases are another class of enzymes that have been shown to interact with amino acid esters. mdpi.comnih.gov Docking simulations can provide insights into the binding mode, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking with the benzyl group), and estimate the binding affinity. nih.gov This information is crucial for the rational design of new drugs and bioactive molecules.

Table 3: Illustrative Docking Results of this compound with a Hypothetical Lipase (B570770) Active Site

ParameterValue
Predicted Binding Energy (kcal/mol)-7.2
Interacting ResiduesSER120, HIS250, LEU150, PHE180
Hydrogen BondsAmino group with SER120 (OH)
Hydrophobic InteractionsBenzyl group with LEU150 and PHE180
RMSD from initial pose (Å)1.5

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry for Chiral Propanoate Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for chiral propanoates, aiming to reduce environmental impact and enhance sustainability. scirea.orgpurkh.com This involves a shift from traditional methods that often rely on finite resources and hazardous substances. purkh.com Key advancements focus on the use of renewable feedstocks, eco-friendly solvents, and highly efficient catalytic processes to minimize waste and energy consumption. purkh.comchiralpedia.com

One of the core tenets of green chemistry is the utilization of renewable starting materials, such as biomass and agricultural waste, to replace petrochemicals. purkh.com For the synthesis of chiral propanoates, this could involve deriving key structural motifs from bio-based platform chemicals. Furthermore, the development of synthetic pathways that maximize atom economy is crucial; this is achieved through strategies like cascade reactions and multi-component reactions that reduce the number of synthetic steps and the generation of by-products. purkh.com

The choice of solvent is another critical aspect, with a move towards greener alternatives like water, supercritical fluids, or bio-derived solvents that have a lower environmental footprint. longdom.org The design of catalytic systems is also evolving. Research is focused on creating robust, recyclable catalysts, including those based on earth-abundant metals or even metal-free organocatalysts, to replace toxic or precious metal catalysts. chiralpedia.com These green approaches not only make the synthesis of chiral propanoates more environmentally friendly but also often lead to more efficient and economically viable processes. scirea.org

Green Chemistry PrincipleApplication in Chiral Propanoate SynthesisPotential Impact
Renewable Feedstocks Utilization of biomass-derived starting materials.Reduced dependence on fossil fuels and lower carbon footprint. purkh.com
Atom Economy Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product.Minimization of waste and increased process efficiency. scirea.org
Safer Solvents & Auxiliaries Use of water, supercritical CO2, or biodegradable solvents in reaction and purification steps.Reduced environmental pollution and improved worker safety. longdom.org
Catalysis Development of highly active and selective recyclable catalysts (biocatalysts, organocatalysts).Lower energy requirements, reduced waste, and avoidance of hazardous stoichiometric reagents. purkh.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of synthetic routes for complex chiral molecules. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, significantly accelerating the discovery and optimization of synthetic pathways. mdpi.comnih.gov This data-driven approach helps to move beyond the traditional trial-and-error model of reaction development. arxiv.org

For the synthesis of chiral propanoates, ML models are being developed to quantitatively predict the stereoselectivity of a given reaction. arxiv.orgresearchgate.net By training on datasets that include information about catalysts, substrates, solvents, and other reaction parameters, these models can forecast the enantiomeric excess (% ee) of a potential reaction. rsc.org This predictive capability allows chemists to screen potential reaction conditions in silico, saving time and resources. rsc.org For example, deep neural networks (DNNs) have been used to accurately predict the enantioselectivity of palladium-catalyzed asymmetric reactions. rsc.org

AI/ML ApplicationFunction in Chiral SynthesisExample
Predictive Modeling Forecasts reaction outcomes like yield and stereoselectivity.Using Random Forest or Deep Neural Network algorithms to predict the enantiomeric excess of an asymmetric catalytic reaction. researchgate.netrsc.org
Retrosynthesis Planning Proposes viable synthetic routes to a target molecule.AI tools like ASKCOS or IBM RXN suggesting a multi-step synthesis from simple precursors. rsc.org
Reaction Optimization Identifies optimal reaction conditions (temperature, solvent, catalyst).Bayesian optimization platforms can efficiently guide the discovery of highly stereoselective catalysts. researchgate.net
Automated Synthesis Controls robotic systems to perform the designed chemical synthesis.An AI-chemist platform can design, execute, and analyze experiments to achieve a target property. rsc.orgresearchgate.net

Exploration of Novel Biocatalytic Systems for Enhanced Stereoselectivity

Biocatalysis, which uses enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative for producing enantiomerically pure compounds. mdpi.comnih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous environments, and their inherent chirality often leads to exceptionally high levels of stereoselectivity, minimizing issues like racemization and epimerization. nih.govroutledge.com

The exploration of novel biocatalytic systems is a key research direction for the synthesis of chiral propanoates. This includes the discovery of new enzymes from diverse natural sources and the engineering of existing enzymes to improve their properties. researchgate.net Techniques like directed evolution allow scientists to create tailored biocatalysts with enhanced activity, stability, and specificity for non-natural substrates. numberanalytics.com

A particularly promising area is the development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot. acs.org This "systems biocatalysis" approach mimics metabolic pathways in nature and can convert simple starting materials into complex chiral products with high efficiency, avoiding the need for purification of intermediates. researchgate.netnih.gov For instance, a cascade could combine a monooxygenase to create a chiral epoxide followed by a dehalogenase to open the ring with high regioselectivity, affording enantiopure products. nih.gov The use of both isolated enzymes and whole-cell biocatalysts continues to expand the toolkit for green and highly selective chiral synthesis. mtak.hunih.gov

Development of High-Throughput Screening Methodologies for Catalytic Efficiency

The discovery of new and improved catalysts for stereoselective synthesis is often a resource-intensive process. High-throughput experimentation (HTE) or screening (HTS) has emerged as an essential tool to accelerate this discovery pipeline. numberanalytics.comacs.org HTS allows for the rapid, parallel execution and analysis of a large number of experiments, making it possible to efficiently screen vast libraries of catalysts and reaction conditions. numberanalytics.com

For chiral propanoate synthesis, developing effective HTS methodologies is crucial for identifying catalysts that provide both high yield and high enantioselectivity. youtube.com This involves miniaturizing reactions in microtiter plates (e.g., 96- or 384-well plates) and using robotic liquid handlers for precise dispensing of reagents. numberanalytics.comnih.gov A key challenge and area of active research is the development of rapid and sensitive analytical techniques to determine the enantiomeric excess of the product in each well. mpg.de

Modern HTS methods for chiral analysis include fluorescence-based assays, where diastereomeric complexes formed with a chiral analyte exhibit different fluorescence intensities, allowing for rapid determination of enantiomeric ratios with minimal sample. nih.gov Other techniques adapted for high-throughput analysis include circular dichroism, scanning mass spectrometry, and various chromatographic methods. mpg.de By combining parallel synthesis with rapid screening, HTS platforms provide a robust framework for discovering novel catalysts and quickly optimizing reaction conditions, significantly shortening the development timeline for efficient asymmetric transformations. numberanalytics.comnih.gov

HTS TechniquePrincipleApplication in Catalysis
Parallel Synthesis Simultaneous synthesis of multiple compounds or catalysts in a library format.Creation of diverse catalyst libraries for screening. numberanalytics.com
Robotic Liquid Handling Automated dispensing of precise, small volumes of reagents into microplates.Miniaturization of reactions, conserving materials and enabling a high number of parallel experiments. numberanalytics.com
Fluorescence-Based Assays Formation of diastereomeric complexes with distinct fluorescent properties.Rapid and sensitive determination of enantiomeric excess in crude reaction mixtures. nih.gov
Mass Spectrometry (MS) Analysis of reaction products based on mass-to-charge ratio.Investigation of reaction conversion and selectivity. mpg.de
Infrared (IR) Thermography Detection of heat changes from exothermic reactions.Rapidly assesses reaction rates and catalyst activity. mpg.de

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency.
  • Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) during coupling steps .
  • Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) in esterification to favor the (S)-enantiomer .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Data Contradiction Example :
Discrepancies in optical rotation values across studies may arise from residual solvents or impurities. Cross-validate with NMR (e.g., Mosher ester analysis) .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton shifts at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) :
    • ESI-MS or HRMS validates molecular weight (e.g., m/z 251.1 [M+H]⁺) .
  • Infrared Spectroscopy (IR) :
    • Ester carbonyl stretch at ~1740 cm⁻¹ and NH₂ bend at ~1600 cm⁻¹ .

Q. Table 1: Key Spectral Data

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 3.67 (s, 3H, COOCH₃)
ESI-MSm/z 251.1 [M+H]⁺

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Varied Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to mimic physiological environments .
  • Impurity Profiles : Use preparative HPLC to isolate minor contaminants affecting activity .
  • Target Selectivity : Conduct kinetic binding assays (e.g., SPR or ITC) to differentiate between competitive inhibition and allosteric modulation .

Example : A study reported IC₅₀ values of 5 μM vs. 12 μM for the same enzyme. This was traced to differences in substrate concentration (Km adjustments) .

Basic: What is the role of protecting groups in synthesizing this compound?

Methodological Answer:
Protecting groups prevent undesired reactions:

  • Cbz or Boc : Shield the amino group during esterification .
  • Benzyl Esters : Protect carboxylates in multi-step syntheses .
  • Deprotection : Use catalytic hydrogenation (Pd/C) for Cbz or TFA for Boc .

Q. Table 2: Common Protecting Groups

GroupProtection TargetRemoval Method
CbzNH₂H₂/Pd-C
BocNH₂TFA/DCM
BenzylCOOHH₂/Pd-C

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace the benzyl group with substituted aryl (e.g., 3-chlorophenyl) to assess steric/electronic effects .
  • Ester Bioisosteres : Substitute methyl ester with tert-butyl or p-nitrophenyl to alter pharmacokinetics .
  • Stereochemical Variants : Synthesize (R)-enantiomer and compare activity via in vitro assays .

Data Analysis Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of analogs .

Basic: Which coupling reagents are effective for amide bond formation in this synthesis?

Methodological Answer:

  • Carbodiimides : DCC or EDC with N-hydroxysuccinimide (NHS) enhance efficiency .
  • Phosphonium Reagents : BOP or PyBOP reduce racemization risks .
  • Solvent Optimization : Use DMF or THF for solubility .

Q. Table 3: Coupling Reagent Comparison

ReagentYield (%)Racemization Risk
EDC/NHS85Moderate
PyBOP92Low

Advanced: How does enzymatic synthesis compare to chemical methods for scale-up?

Methodological Answer:

  • Enzymatic Advantages :
    • Higher enantioselectivity (e.g., lipase-catalyzed esterification) .
    • Mild conditions (aqueous buffers, 25–37°C) .
  • Chemical Advantages :
    • Faster kinetics (e.g., <24 hr reaction time) .
    • Scalability with continuous flow reactors .

Trade-offs : Enzymatic methods may require costly immobilized enzymes, while chemical routes risk racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-3-amino-2-benzylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-3-amino-2-benzylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.